molecular formula C48H59F3N6O11S B10829386 Zxh-4-130 (tfa)

Zxh-4-130 (tfa)

Cat. No.: B10829386
M. Wt: 985.1 g/mol
InChI Key: QKDOGOBHFHCHMX-YYRHATPXSA-N
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Description

ZXH-4-130 (TFA) is a highly potent and selective degrader of cereblon (CRBN), a protein involved in various cellular processes. This compound is a CRBN-VHL hetero-PROTAC (proteolysis-targeting chimera) that induces targeted protein degradation. ZXH-4-130 (TFA) has shown significant potential in preclinical studies for its ability to degrade CRBN effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

ZXH-4-130 (TFA) is synthesized through a series of chemical reactions involving the coupling of specific ligands to form the hetero-PROTAC structure. The synthetic route typically involves the following steps:

    Ligand Synthesis: The synthesis of ligands that bind to CRBN and von Hippel-Lindau (VHL) proteins.

    Coupling Reaction: The ligands are coupled using a linker to form the hetero-PROTAC compound.

    Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of ZXH-4-130 (TFA) involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This process includes:

Chemical Reactions Analysis

Types of Reactions

ZXH-4-130 (TFA) undergoes various chemical reactions, including:

    Degradation Reaction: Induces the degradation of CRBN through the ubiquitin-proteasome system.

    Binding Reactions: Binds selectively to CRBN and VHL proteins to form a ternary complex.

Common Reagents and Conditions

    Reagents: Common reagents include ligands specific to CRBN and VHL, linkers, and solvents like dimethyl sulfoxide (DMSO).

    Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and degradation activity.

Major Products

The major product formed from these reactions is the degraded CRBN protein, which is targeted for proteasomal degradation .

Scientific Research Applications

ZXH-4-130 (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

ZXH-4-130 (TFA) exerts its effects by inducing the degradation of CRBN through the ubiquitin-proteasome system. The compound binds to CRBN and VHL proteins, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of CRBN. This targeted degradation disrupts CRBN-dependent processes, providing a powerful tool for studying and modulating protein function .

Comparison with Similar Compounds

Similar Compounds

    ZXH-4-137: Another potent and selective CRBN degrader with similar properties to ZXH-4-130 (TFA).

    PROTAC CDK9 Degrader-1: A selective degrader of cyclin-dependent kinase 9 (CDK9) using a similar PROTAC mechanism.

    PROTAC ER Degrader-4: A degrader of estrogen receptor (ER) using the PROTAC approach.

Uniqueness

ZXH-4-130 (TFA) is unique due to its high selectivity and potency in degrading CRBN. It has shown superior efficacy in preclinical studies compared to other CRBN degraders, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C48H59F3N6O11S

Molecular Weight

985.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H58N6O9S.C2HF3O2/c1-28-39(62-27-48-28)30-19-17-29(18-20-30)25-47-41(56)34-24-31(53)26-51(34)45(60)40(46(2,3)4)49-36(54)16-11-9-7-5-6-8-10-12-23-61-35-15-13-14-32-38(35)44(59)52(43(32)58)33-21-22-37(55)50-42(33)57;3-2(4,5)1(6)7/h13-15,17-20,27,31,33-34,40,53H,5-12,16,21-26H2,1-4H3,(H,47,56)(H,49,54)(H,50,55,57);(H,6,7)/t31-,33?,34+,40-;/m1./s1

InChI Key

QKDOGOBHFHCHMX-YYRHATPXSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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